

# Comparative Analysis of the Antiviral Activity of Interleukin-27

Author: BenchChem Technical Support Team. Date: December 2025



A guide for researchers, scientists, and drug development professionals on the reproducible antiviral data of Interleukin-27 (IL-27) compared to alternative antiviral agents.

Interleukin-27 (IL-27), a pleiotropic cytokine belonging to the IL-12 family, has demonstrated a broad spectrum of antiviral activities against a range of human viruses. This guide provides a comparative overview of the antiviral efficacy of IL-27 against several key viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), Influenza A Virus, and Zika Virus. The performance of IL-27 is compared with that of standard-of-care antiviral drugs and another key immunomodulatory cytokine, Interferon-alpha (IFN- $\alpha$ ). The data presented is supported by detailed experimental methodologies to ensure reproducibility.

#### **Comparative Antiviral Activity**

The antiviral efficacy of IL-27 and selected comparator agents are summarized in the tables below. The data is presented as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), which represents the concentration of the agent required to inhibit the viral replication by 50%.

## Table 1: Antiviral Activity against Human Immunodeficiency Virus (HIV)



| Agent                                    | Mechanism<br>of Action                                                                                  | Cell Type                                              | Assay                             | EC50/IC50                                                   | Citation(s) |
|------------------------------------------|---------------------------------------------------------------------------------------------------------|--------------------------------------------------------|-----------------------------------|-------------------------------------------------------------|-------------|
| Interleukin-27                           | Immunomodu<br>latory;<br>Induces<br>antiviral<br>genes (e.g.,<br>APOBEC3G,<br>BST-<br>2/Tetherin)       | Immature<br>Dendritic<br>Cells (iDCs)                  | HIV-1 p24<br>antigen assay        | ~10 ng/mL<br>(for 50%<br>inhibition)                        | [1][2]      |
| Interferon-<br>alpha (IFN-α)             | Immunomodu latory; Induces a wide range of interferon- stimulated genes (ISGs) with antiviral functions | Peripheral<br>Blood<br>Mononuclear<br>Cells<br>(PBMCs) | HIV-1 p24<br>antigen assay        | Varies by<br>subtype (e.g.,<br>IFN-α14 is<br>highly potent) |             |
| Zidovudine<br>(AZT) -<br>Example<br>NRTI | Nucleoside<br>Reverse<br>Transcriptase<br>Inhibitor                                                     | PBMCs                                                  | Reverse<br>Transcriptase<br>Assay | Varies by<br>strain                                         | •           |

Note: The antiviral effect of IL-27 against HIV is dose-dependent, with maximal inhibition of approximately 90% observed at 100 ng/mL in immature dendritic cells[1].

### Table 2: Antiviral Activity against Hepatitis B Virus (HBV)



| Agent                        | Mechanism<br>of Action                                                                                                         | Cell Type   | Assay                     | EC50/IC50                                                               | Citation(s) |
|------------------------------|--------------------------------------------------------------------------------------------------------------------------------|-------------|---------------------------|-------------------------------------------------------------------------|-------------|
| Interleukin-27               | Immunomodu<br>latory; part of<br>the type I<br>IFN-induced<br>antiviral<br>response,<br>critical for<br>TRIM25<br>upregulation | HepG2 cells | HBV DNA<br>quantification | Dose-<br>dependent<br>inhibition<br>(direct EC50<br>not<br>established) | [3][4]      |
| Interferon-<br>alpha (IFN-α) | Immunomodu<br>latory;<br>Induces ISGs<br>that interfere<br>with HBV<br>replication                                             | Hepatocytes | HBV DNA<br>quantification | Varies                                                                  |             |
| Entecavir                    | Nucleoside<br>analog;<br>Inhibits HBV<br>DNA<br>polymerase                                                                     | HepG2 cells | HBV DNA<br>quantification | 0.004 μΜ                                                                |             |

Note: The antiviral mechanism of IL-27 against HBV is understood to be largely indirect, mediated through the induction of other antiviral proteins. While direct dose-response studies to determine a specific EC50 are limited, its role in the IFN-mediated response is crucial for inhibiting HBV replication.

### Table 3: Antiviral Activity against Influenza A Virus



| Agent                        | Mechanism<br>of Action                                                     | Cell Type                                        | Assay                                            | EC50/IC50                                                       | Citation(s) |
|------------------------------|----------------------------------------------------------------------------|--------------------------------------------------|--------------------------------------------------|-----------------------------------------------------------------|-------------|
| Interleukin-27               | Immunomodu<br>latory;<br>Induces<br>antiviral<br>genes (e.g.,<br>MX1, PKR) | THP-1-<br>derived<br>macrophages<br>/ A549 cells | Viral RNA<br>quantification<br>/ Plaque<br>assay | Dose- dependent inhibition (Significant inhibition at 50 ng/mL) |             |
| Interferon-<br>alpha (IFN-α) | Immunomodu<br>latory;<br>Induces ISGs                                      | Various                                          | Plaque assay                                     | Varies                                                          | •           |
| Oseltamivir                  | Neuraminidas<br>e inhibitor                                                | Madin-Darby Canine Kidney (MDCK) cells           | Plaque<br>reduction<br>assay                     | ~0.19 - 0.70<br>nM (for<br>H1N1, H3N2,<br>H5N1 strains)         | -           |

Note: IL-27 has been shown to dose-dependently inhibit pandemic Influenza A virus infection in human macrophages. In A549 lung epithelial cells, treatment with 50 ng/mL of recombinant IL-27 led to a significant decrease in the expression of viral RNA.

**Table 4: Antiviral Activity against Zika Virus** 



| Agent                        | Mechanism<br>of Action                                                                  | Cell Type          | Assay                               | EC50/IC50                                                              | Citation(s) |
|------------------------------|-----------------------------------------------------------------------------------------|--------------------|-------------------------------------|------------------------------------------------------------------------|-------------|
| Interleukin-27               | Immunomodu<br>latory;<br>Induces<br>antiviral<br>proteins (e.g.,<br>OAS1, OAS2,<br>MX1) | Human<br>Monocytes | Plaque assay                        | 2.870 ng/mL<br>(Colombia<br>strain) / 10.23<br>ng/mL (Dakar<br>strain) |             |
| Interferon-<br>alpha (IFN-α) | Immunomodu<br>latory;<br>Induces ISGs                                                   | Vero cells         | Cytopathic<br>Effect (CPE)<br>assay | 50 IU/mL                                                               |             |
| Favipiravir                  | RNA- dependent RNA polymerase inhibitor                                                 | Vero cells         | Plaque assay                        | 316.6 μΜ                                                               |             |

#### **Experimental Protocols**

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility.

#### **HIV-1 p24 Antigen Capture Assay**

This assay quantifies the amount of HIV-1 p24 core antigen in cell culture supernatants, which is a marker of viral replication.

- Cell Culture and Infection:
  - Immature dendritic cells (iDCs) are generated from peripheral blood monocytes.
  - iDCs are infected with a CCR5-tropic strain of HIV-1 (e.g., HIV-1 Ba-L).
  - Following infection, the cells are cultured in the presence of varying concentrations of IL-27 (e.g., 0-100 ng/mL) for up to 14 days.



- Sample Collection:
  - Culture supernatants are collected at specified time points post-infection.
- p24 Antigen Quantification:
  - The concentration of p24 antigen in the supernatants is determined using a commercially available HIV-1 p24 antigen ELISA kit, following the manufacturer's instructions.
  - The results are typically expressed as a percentage of HIV-1 replication compared to untreated control cells.

#### **HBV DNA Quantification Assay**

This assay measures the amount of HBV DNA in cell culture supernatants, indicating the level of viral replication.

- Cell Culture and Transfection/Infection:
  - Human hepatoma cell lines that support HBV replication, such as HepG2 or HepG2.2.15 (which stably expresses HBV), are used.
  - Cells are treated with different concentrations of the antiviral agent. For IL-27's role in the IFN response, cells can be co-treated with IFN-α and IL-27 or have the IL-27 receptor knocked out.
- DNA Extraction:
  - HBV DNA is extracted from the cell culture supernatants using a commercial viral DNA extraction kit.
- Quantitative PCR (qPCR):
  - The amount of HBV DNA is quantified by real-time PCR using primers and probes specific for the HBV genome.
  - A standard curve is generated using a plasmid containing the HBV target sequence to determine the absolute copy number of HBV DNA in the samples.



#### **Influenza A Virus Plaque Reduction Assay**

This assay determines the concentration of an antiviral agent that reduces the number of viral plaques by 50% (IC50).

- · Cell Culture:
  - Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates to form a confluent monolayer.
- Virus Inoculation and Treatment:
  - The cell monolayers are washed and then infected with a known titer of Influenza A virus.
  - After a 1-hour adsorption period, the virus inoculum is removed.
  - An overlay medium (e.g., containing agarose or Avicel) with various concentrations of the antiviral agent (e.g., Oseltamivir) is added to the wells.
- Plaque Visualization and Counting:
  - The plates are incubated for 2-3 days to allow for plaque formation.
  - The cell monolayers are then fixed and stained (e.g., with crystal violet) to visualize the plaques.
  - The number of plaques in each well is counted, and the IC50 value is calculated by determining the drug concentration that causes a 50% reduction in the number of plaques compared to the virus-only control.

#### **Zika Virus Focus-Forming Assay (FFA)**

This assay is used to quantify infectious virus particles by detecting infected cells.

- Cell Culture and Infection:
  - Vero cells are seeded in 96-well plates to form a confluent monolayer.



 Cells are pre-treated with the antiviral compounds for a specified period before being infected with Zika virus.

#### Immunostaining:

- After a 1-2 day incubation, the cells are fixed.
- The fixed cells are then incubated with a primary antibody that recognizes a viral antigen (e.g., flavivirus envelope protein).
- A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.
- · Focus Visualization and Counting:
  - A substrate is added that reacts with the enzyme to produce an insoluble colored precipitate at the site of infection, forming a "focus".
  - The number of foci in each well is counted, and the viral titer is expressed as focusforming units per milliliter (FFU/mL). The EC50 is the concentration of the agent that reduces the number of foci by 50%.

# Signaling Pathways and Experimental Workflows Interleukin-27 Antiviral Signaling Pathways

IL-27 exerts its antiviral effects through both Interferon (IFN)-dependent and IFN-independent pathways.





Click to download full resolution via product page

Figure 1: IL-27 antiviral signaling pathways.

### **Generalized In Vitro Antiviral Assay Workflow**

The following diagram illustrates a typical workflow for an in vitro antiviral assay, such as a plaque reduction or focus-forming assay.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Frontiers | Antiviral Activities of Interleukin-27: A Partner for Interferons? [frontiersin.org]
- 2. DSpace [qspace.library.queensu.ca]
- 3. Antiviral Activities of Interleukin-27: A Partner for Interferons? PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Comparative Analysis of the Antiviral Activity of Interleukin-27]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15140283#reproducibility-of-antiviral-agent-27-antiviral-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com